2,2,3-Trimethylpyrrolidine

Description

Significance of Pyrrolidine (B122466) Frameworks in Advanced Organic Synthesis and Chemical Biology

The pyrrolidine scaffold is a cornerstone in the design and synthesis of a vast array of biologically active molecules. sigmaaldrich.com Its structural rigidity and inherent chirality make it a favored motif in medicinal chemistry and natural product synthesis. sigmaaldrich.com The pyrrolidine ring is a key structural component of the amino acid proline and its derivatives, which are fundamental to the structure and function of proteins and peptides. ontosight.ai

In the realm of advanced organic synthesis, pyrrolidine derivatives serve as indispensable tools, including as chiral auxiliaries, catalysts, and synthons for the construction of more complex molecular architectures. rsc.org The ability to introduce various substituents onto the pyrrolidine ring allows for the fine-tuning of steric and electronic properties, which is crucial for achieving high levels of stereoselectivity in chemical reactions.

Furthermore, the pyrrolidine framework is a common feature in numerous alkaloids, which are naturally occurring compounds with a wide spectrum of physiological effects. The presence of the pyrrolidine moiety in many pharmaceutical agents underscores its importance in drug discovery and development.

Overview of Stereochemically Defined Substituted Pyrrolidines

The biological activity of substituted pyrrolidines is often intrinsically linked to their stereochemistry. The spatial arrangement of substituents on the pyrrolidine ring can dramatically influence how a molecule interacts with its biological target. Consequently, the development of methods for the stereoselective synthesis of substituted pyrrolidines is a major focus of contemporary organic chemistry research.

The controlled synthesis of stereochemically defined pyrrolidines allows for the exploration of structure-activity relationships, which is a critical aspect of rational drug design. By preparing and evaluating different stereoisomers of a particular compound, chemists can identify the optimal three-dimensional structure for a desired biological effect. For instance, the specific stereochemistry of (4S)-2,2,4-Trimethylpyrrolidine hydrochloride is noted to be a key factor that can influence its biological activity and interactions. cymitquimica.com

The synthesis of these complex molecules often involves sophisticated strategies, such as asymmetric catalysis and the use of chiral starting materials, to ensure the desired stereochemical outcome. The ability to produce enantiomerically pure substituted pyrrolidines is essential for the development of effective and selective therapeutic agents.

Academic and Research Context of 2,2,3-Trimethylpyrrolidine

In contrast to its more extensively studied isomers, such as 2,2,4-trimethylpyrrolidine, the chemical compound this compound has a notably limited presence in the academic and research literature. While its fundamental properties are documented in chemical databases, there is a conspicuous absence of detailed research findings pertaining to its synthesis, reactivity, or potential applications.

Publicly available information on this compound is largely confined to its chemical identifiers, such as its CAS number (14123-52-5), and basic physical and chemical properties. sigmaaldrich.comnih.gov It is commercially available from various chemical suppliers, suggesting its potential use as a building block or intermediate in undisclosed synthetic processes. sigmaaldrich.com A derivative, this compound-1-carboxamide, is also cataloged, though similarly lacks extensive research documentation. nih.gov

The academic focus on other trimethylated pyrrolidine isomers, for example, the use of (S)-2,2,4-trimethylpyrrolidine as an intermediate in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, highlights the potential for this class of compounds. newdrugapprovals.orggoogle.comcphi-online.com However, specific research dedicated to the unique substitution pattern of this compound remains to be published in the mainstream scientific literature. This suggests that while it is a known chemical entity, its specific utility and properties have not been a significant subject of academic investigation to date.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 14123-52-5 | C₇H₁₅N | 113.20 |

| This compound-1-carboxamide | Not Available | C₈H₁₆N₂O | 156.23 |

| (4S)-2,2,4-Trimethylpyrrolidine hydrochloride | 1897428-40-8 | C₇H₁₆ClN | 149.66 |

| Proline | 147-85-3 | C₅H₉NO₂ | 115.13 |

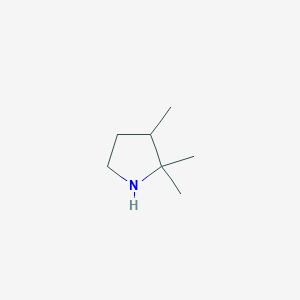

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-5-8-7(6,2)3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARCPRULXFKTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615189 | |

| Record name | 2,2,3-Trimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14123-52-5 | |

| Record name | 2,2,3-Trimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Analysis and Conformational Landscapes of 2,2,3 Trimethylpyrrolidine Systems

Chirality and Stereoisomerism in Trimethylpyrrolidine Derivatives

The principles of chirality and stereoisomerism are fundamental to understanding the three-dimensional structure of 2,2,3-trimethylpyrrolidine. Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org The presence of chiral centers, typically tetrahedral carbon atoms bonded to four different groups, is a common source of stereoisomerism in organic molecules. masterorganicchemistry.com

In the case of this compound, the carbon atoms at positions 2 and 3 of the pyrrolidine (B122466) ring are chiral centers. The carbon at C2 is bonded to a nitrogen atom, a methyl group, the C3 carbon, and the C1 (methylene) group of the ring. Similarly, the C3 carbon is bonded to a hydrogen atom, a methyl group, the C2 carbon, and the C4 (methylene) group of the ring. The presence of two distinct chiral centers means that this compound can exist as a maximum of 2^n = 2^2 = 4 stereoisomers. masterorganicchemistry.com

These four stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. libretexts.org The two pairs of enantiomers for this compound are (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R).

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org In the context of this compound, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers. Diastereomers typically have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like chromatography. Enantiomers, on the other hand, have identical physical properties in an achiral environment, making their separation more challenging.

| Stereoisomer | Relationship to (2R, 3R) | Chiral Center 2 Configuration | Chiral Center 3 Configuration |

|---|---|---|---|

| (2R, 3R) | - | R | R |

| (2S, 3S) | Enantiomer | S | S |

| (2R, 3S) | Diastereomer | R | S |

| (2S, 3R) | Diastereomer | S | R |

Spectroscopic Characterization for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the stereochemical elucidation of organic molecules, including substituted pyrrolidines like this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the nuclei, which is highly sensitive to the molecule's three-dimensional structure.

For this compound, the chemical shifts and coupling constants of the protons and carbons in the pyrrolidine ring and the methyl substituents would be distinct for each pair of diastereomers. For instance, the relative orientation of the methyl groups in the cis and trans isomers will lead to different shielding and deshielding effects on the ring protons. This results in unique sets of chemical shifts and coupling constants for each diastereomer, allowing for their differentiation. The diastereotopic protons on the methylene (B1212753) groups of the pyrrolidine ring are expected to exhibit complex splitting patterns, providing further structural information. researchgate.net

While NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral derivatizing agents or chiral solvating agents can be employed to distinguish between them. Chiral derivatizing agents react with the enantiomers to form diastereomeric products, which will have distinct NMR spectra. A common example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride to form diastereomeric amides with the secondary amine of the pyrrolidine. rsc.org Analysis of the resulting ¹H or ¹⁹F NMR spectra can then be used to determine the enantiomeric excess of the sample.

Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms. For the diastereomers of this compound, NOE experiments could reveal through-space interactions between the methyl groups and the ring protons, helping to confirm their relative stereochemistry (cis or trans).

| NMR Parameter | Information Provided | Application |

|---|---|---|

| Chemical Shifts (¹H, ¹³C) | Electronic environment of nuclei | Differentiation of diastereomers |

| Coupling Constants (J-coupling) | Dihedral angles between protons | Conformational analysis of the pyrrolidine ring |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei | Determination of relative stereochemistry (cis vs. trans) |

| Chiral Derivatizing Agents | Formation of diastereomers with distinct spectra | Determination of enantiomeric excess |

Computational Conformational Analysis of Pyrrolidine Rings

Theoretical Methodologies in Conformational Studies (e.g., DFT, Force Field Calculations)

Computational chemistry provides powerful tools for investigating the conformational landscapes of molecules like this compound. The two primary methods employed for such studies are Density Functional Theory (DFT) and force field calculations (molecular mechanics).

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and other properties. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. explorationpub.comnih.gov When combined with a suitable basis set, such as 6-31G* or larger, DFT can be used to optimize the geometries of different conformers of this compound and calculate their relative energies with high accuracy. researchgate.netresearchgate.net Vibrational frequency calculations are typically performed after geometry optimization to confirm that the structures correspond to energy minima and to obtain thermodynamic data.

Force Field Calculations , also known as molecular mechanics, use a classical mechanical model to describe the potential energy of a molecule as a function of its atomic coordinates. The energy is calculated using a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). uiuc.edu Force fields like AMBER, CHARMM, and DREIDING are widely used. lammpstube.com While computationally much less expensive than DFT, the accuracy of force field calculations is highly dependent on the quality of the parameters for the specific molecule being studied. wustl.edu For novel structures, specific parameters may need to be developed. Force field methods are particularly useful for exploring the conformational space of a molecule to identify potential low-energy conformers, which can then be further studied using more accurate DFT methods. researchgate.net

| Methodology | Principle | Strengths | Limitations |

|---|---|---|---|

| Density Functional Theory (DFT) | Quantum mechanics | High accuracy in energy and geometry prediction. | Computationally expensive, especially for large systems. |

| Force Field Calculations | Classical mechanics | Computationally efficient, suitable for large systems and conformational searches. | Accuracy depends on the quality of the force field parameters. |

Prediction of Stable Conformers and Energy Profiles

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common puckered conformations are the "envelope" (or "exo" and "endo") and "twist" conformations. For substituted pyrrolidines, the substituents will preferentially occupy positions that minimize steric interactions, leading to a set of stable conformers with different relative energies.

For this compound, computational methods can be used to predict the geometries and relative stabilities of the various possible conformers for each stereoisomer. A conformational search using a force field method can initially identify a range of low-energy structures. These structures can then be optimized using DFT, such as the B3LYP functional, to obtain more accurate geometries and relative energies. researchgate.netresearchgate.net

The results of these calculations can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. From this surface, the global minimum energy conformer and other low-energy conformers can be identified, along with the energy barriers for interconversion between them. This information provides a detailed picture of the conformational dynamics of the molecule. The relative populations of the different conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution.

Steric and Electronic Influences on Pyrrolidine Ring Dynamics

The conformational preferences and dynamics of the this compound ring are governed by a delicate balance of steric and electronic effects.

Steric effects arise from the repulsive interactions between the electron clouds of the methyl groups and the other atoms of the ring. To minimize these steric repulsions, the bulky methyl groups will tend to occupy pseudo-equatorial positions in the puckered pyrrolidine ring. The gem-dimethyl group at the C2 position will have a significant influence on the local conformation of the ring. The relative orientation of the methyl group at C3 (cis or trans to the C2 methyl groups) will further dictate the preferred ring pucker. In the cis isomer, the steric strain will be higher due to the proximity of the three methyl groups on the same face of the ring, which may lead to a different preferred conformation compared to the trans isomer.

Derivatization and Functionalization Strategies for 2,2,3 Trimethylpyrrolidine

Strategic Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the 2,2,3-trimethylpyrrolidine ring is a secondary amine, making it a key site for strategic functionalization. As a nucleophilic center, it readily reacts with a variety of electrophiles. This allows for the introduction of a wide range of functional groups, altering the molecule's physical, chemical, and biological properties.

Common N-functionalization strategies applicable to secondary amines include:

N-Alkylation: The introduction of alkyl groups can be achieved using alkyl halides. This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

N-Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of amides. This transformation is often used to install protecting groups or to synthesize more complex amide derivatives.

N-Arylation: The formation of N-aryl bonds can be accomplished through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide.

Carbamate (B1207046) Formation: Chloroformates react with the secondary amine to form stable carbamate derivatives. wikipedia.org This reaction is not only a functionalization strategy but also a common derivatization method for chromatographic analysis. wikipedia.org For example, benzyl (B1604629) chloroformate is used to introduce the Cbz protecting group. wikipedia.org

Reductive Amination: While this compound is itself a product of reactions like reductive amination, its nitrogen atom can participate in further reactions, such as those with carbonyl compounds in the presence of a reducing agent to form more complex tertiary amines. nih.gov

These strategies are fundamental in synthetic organic chemistry for building more complex molecular architectures based on the pyrrolidine scaffold. nih.govnih.gov

Site-Selective Functionalization at Carbon Centers

Site-selective functionalization of the carbon centers in this compound is significantly more challenging than N-functionalization due to the lower reactivity of C-H bonds. Achieving selectivity among the various C-H bonds (methyl, methylene (B1212753), and methine) requires advanced synthetic methods, typically involving transition-metal-catalyzed C-H activation. nih.govnih.gov

Key approaches to achieve site-selectivity include:

Directing Groups: A functional group is often installed on the nitrogen atom to direct a metal catalyst to a specific C-H bond. nih.gov The catalyst coordinates to the directing group and subsequently activates a nearby C-H bond, often through the formation of a metallocycle intermediate. nih.gov This approach allows for predictable functionalization at positions that would otherwise be unreactive. nih.govrsc.org

Substrate Control: The inherent electronic properties of the molecule can sometimes favor functionalization at a specific site. nih.gov However, in an alkyl-substituted pyrrolidine, the electronic differences between the C-H bonds are minimal, making this approach less straightforward.

Catalyst Control: In some systems, the choice of ligand on the metal catalyst can influence which C-H bond is activated, allowing for selectivity to be tuned without modifying the substrate. nih.gov

While general principles of C-H activation are well-established for various N-heterocycles, specific, documented protocols for the site-selective functionalization of the carbon backbone of this compound are not extensively detailed in general literature and represent a specialized area of synthetic research. nih.govrsc.org

Methods for Derivative Preparation for Advanced Analytical Characterization

Derivatization is a critical step for the analysis of amines like this compound by chromatographic methods. nih.gov The process modifies the analyte to improve its volatility, thermal stability, and detectability. libretexts.orgsigmaaldrich.com

For GC-MS analysis, derivatization is employed to reduce the polarity of the amine and improve its chromatographic properties, preventing issues like peak tailing and adsorption on the column. nih.govsemanticscholar.org The primary goal is to make the compound more volatile and thermally stable. libretexts.orgphenomenex.com

Common derivatization techniques for amines in GC include:

Silylation: This is one of the most widely used methods, where the active hydrogen on the nitrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comselectscience.netgreyhoundchrom.com The resulting TMS derivative is more volatile and less polar. phenomenex.com

Acylation: This involves reacting the amine with an acylating agent, such as a fluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride), to form a stable amide. These derivatives are often more volatile and can enhance detector response. nih.gov

Carbamate Formation: Reaction with chloroformates produces carbamate derivatives that are amenable to GC analysis. wikipedia.org These reagents can convert polar compounds into less polar and more volatile derivatives suitable for GC-MS. wikipedia.orgresearchgate.net

These reactions transform the polar secondary amine into a less polar derivative, leading to better peak shape, improved resolution, and enhanced sensitivity during GC-MS analysis. sigmaaldrich.com

In HPLC, derivatization is typically performed to attach a chromophoric or fluorophoric tag to the analyte, enabling sensitive detection by UV-Visible or fluorescence detectors. sigmaaldrich.comthermoscientific.fr Since simple alkylamines like this compound lack a native chromophore, this step is essential for their detection at low concentrations. sigmaaldrich.com Derivatization can be performed either before the sample is injected (pre-column) or after separation on the column (post-column). libretexts.org

Reagents commonly used for the derivatization of secondary amines for HPLC include:

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with secondary amines to form highly fluorescent derivatives that are stable and well-suited for reversed-phase HPLC. nih.govthermoscientific.frresearchgate.net

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride reacts with secondary amines to produce strongly fluorescent sulfonamide derivatives. thermoscientific.fr

4-chloro-7-nitrobenzofurazan (NBD-Cl): This fluorogenic reagent reacts with secondary amines to yield fluorescent derivatives, enabling sensitive detection. mdpi.com

It is important to note that some common reagents for primary amines, such as o-phthalaldehyde (B127526) (OPA), are not suitable for secondary amines like this compound. thermoscientific.frnih.gov

A variety of reagents are available for the derivatization of amines, with the choice depending on the analytical technique and the specific properties of the analyte.

Silylation Reagents: Silylation is a versatile method for preparing volatile derivatives for GC analysis. greyhoundchrom.com These reagents replace active hydrogens on amines, alcohols, and other functional groups with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. phenomenex.comselectscience.net The reaction increases volatility and thermal stability. greyhoundchrom.com

| Reagent Name | Abbreviation | Common Applications & Characteristics |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent. Often used with a catalyst like TMCS for hindered secondary amines. phenomenex.comthermofisher.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the TMS-amides. Its byproducts are also highly volatile, preventing interference in the chromatogram. thermofisher.com |

| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are about 10,000 times more stable to hydrolysis than TMS ethers. greyhoundchrom.comthermofisher.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in combination with other silylating reagents like BSTFA or HMDS to increase their reactivity, especially for hindered groups. phenomenex.comgreyhoundchrom.comthermofisher.com |

| Hexamethyldisilazane | HMDS | A milder silylating agent, often used with TMCS as a catalyst to derivatize secondary amines and hindered hydroxyls. greyhoundchrom.comthermofisher.comresearchgate.net |

Chloroformate Reagents: Chloroformates are versatile derivatizing agents that react with amines to form carbamates. wikipedia.org These derivatives are stable and can be analyzed by both GC and HPLC. wikipedia.orgresearchgate.net The reaction is typically fast and proceeds in aqueous or mixed-aqueous environments. researchgate.net

| Reagent Name | Abbreviation | Common Applications & Characteristics |

| Ethyl Chloroformate | ECF | Reacts with amines to form ethyl carbamate derivatives. nih.gov Widely used for metabolomics studies involving amino acids and other small molecules for GC-MS analysis. nih.gov |

| Methyl Chloroformate | MCF | Used similarly to ECF to produce methyl carbamate derivatives for GC-MS analysis. nih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | A key reagent for HPLC with fluorescence detection. thermoscientific.frresearchgate.net It attaches a highly fluorescent fluorenylmethoxycarbonyl group to primary and secondary amines. thermoscientific.fr |

| Isobutyl Chloroformate | IBCF | Another alkyl chloroformate used to prepare derivatives for GC analysis, offering a balance between derivative stability and mass. researchgate.net |

Applications of 2,2,3 Trimethylpyrrolidine in Advanced Organic Synthesis

Utilization as a Chiral Auxiliary in Asymmetric Transformations

There is no available literature detailing the use of 2,2,3-trimethylpyrrolidine as a chiral auxiliary. The effectiveness of a chiral auxiliary relies on its ability to predictably direct the stereochemical outcome of a reaction, and while many pyrrolidine-based structures are successful in this role, this compound has not been documented for this purpose.

Incorporation into Chiral Ligands for Transition Metal-Catalyzed Reactions

Development as a Structural Motif for Organocatalytic Systems

The field of organocatalysis heavily features pyrrolidine-based systems, most famously derived from proline. These catalysts often rely on a specific substitution pattern to create a well-defined chiral environment. Searches for organocatalytic systems built around a this compound core yielded no results.

Role as a Building Block for Complex Polycyclic Structures

The pyrrolidine (B122466) ring is a common feature in many polycyclic alkaloids and natural products. Synthetic chemists often employ chiral pyrrolidine building blocks to construct these complex targets. However, there is no evidence in the literature to suggest that this compound serves as a recognized building block for the synthesis of such structures.

Advanced Computational Investigations of 2,2,3 Trimethylpyrrolidine Reactivity and Selectivity

Quantum Chemical Calculation of Reaction Pathways and Transition States

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a chemical reaction. These calculations can identify the structures of reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species. By determining the energy of these transition states, chemists can predict the feasibility and kinetics of a reaction pathway. For a molecule like 2,2,3-trimethylpyrrolidine, such calculations could theoretically be used to explore its synthesis, degradation, or reactivity with other molecules. However, specific studies detailing these pathways for this compound are not available.

Molecular Dynamics Simulations for Reaction Dynamics and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. easychair.org By simulating the motions of atoms and molecules over time, researchers can gain insights into reaction dynamics and the influence of the surrounding environment, such as the solvent. nih.gov Solvent molecules can significantly impact reaction rates and selectivity through stabilization of reactants, products, or transition states. easychair.org MD simulations could, in principle, be applied to understand how this compound behaves in different solvents and how this affects its reactivity, but no such specific studies have been published.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Processes

Computational methods are powerful tools for predicting the outcome of reactions where multiple products are possible. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. For a chiral molecule like this compound, predicting and controlling stereoselectivity in its synthesis is of significant interest. Computational models can be used to calculate the energies of the transition states leading to different regio- and stereoisomers, thereby predicting the major product. While there are numerous studies on the computational prediction of selectivity in the synthesis of various pyrrolidine (B122466) derivatives, nih.govrsc.org none were found to focus specifically on this compound.

Ligand-Catalyst Interaction Modeling and Optimization for Chiral Induction

In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a reaction. mdpi.com Computational modeling plays a crucial role in understanding how a chiral ligand interacts with a metal catalyst and the substrate to induce stereoselectivity. digitellinc.com These models can help in the rational design of new and more effective catalysts. nih.gov The asymmetric synthesis of this compound would likely involve a chiral catalyst, and computational modeling would be an invaluable tool for optimizing such a process. However, the scientific literature does not currently contain specific examples of ligand-catalyst interaction modeling for the chiral induction of this particular compound.

The field of computational chemistry offers a powerful toolkit for investigating the reactivity and selectivity of chemical compounds. However, the application of these advanced methods to this compound has not been a focus of published research to date. Consequently, a detailed article on this specific topic, as outlined in the user's request, cannot be generated without the underlying scientific studies. Future research in this area would be necessary to provide the data required for such a comprehensive computational analysis.

Synthetic Relevance to Pyrrolidine Alkaloid Scaffolds and Analogue Synthesis

2,2,3-Trimethylpyrrolidine as a Mimetic or Core Structure in Pyrrolidine (B122466) Alkaloid Analogue Synthesis

The pyrrolidine ring is a fundamental structural motif present in a vast array of natural products, particularly alkaloids, many of which exhibit significant biological activity. mdpi.comfrontiersin.org Consequently, the synthesis of analogues of these natural products is a vibrant area of research in medicinal chemistry, aimed at discovering new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. In this context, substituted pyrrolidines like this compound represent valuable scaffolds for the generation of novel alkaloid analogues.

While direct incorporation of the this compound core into synthetic analogues of known pyrrolidine alkaloids is not extensively documented in publicly available research, its potential as a mimetic or core structure can be inferred from the general principles of medicinal chemistry and analogue design. The strategic placement of methyl groups on the pyrrolidine ring, as in this compound, can significantly influence the molecule's three-dimensional shape, lipophilicity, and metabolic stability. These properties are critical for its interaction with biological targets.

The gem-dimethyl group at the C2 position can serve to lock the conformation of the pyrrolidine ring, which can be advantageous for binding to a specific protein target. nih.gov Furthermore, this structural feature can shield the molecule from metabolic degradation, thereby increasing its in vivo half-life. The additional methyl group at the C3 position introduces another stereocenter, offering further opportunities for stereochemical diversification and optimization of biological activity.

The exploration of this compound as a building block in the synthesis of alkaloid analogues could lead to the discovery of novel compounds with unique pharmacological profiles. For instance, its incorporation into scaffolds mimicking the core of alkaloids such as nicotine, hygrine, or ruspolinone (B1198309) could yield analogues with altered receptor binding affinities or functional activities. mdpi.com

Synthetic Challenges in Constructing Highly Substituted Pyrrolidine Alkaloid Cores

The construction of highly substituted pyrrolidine rings, such as the this compound core, presents considerable synthetic challenges. These challenges primarily revolve around the stereocontrolled formation of multiple contiguous stereocenters, including a quaternary carbon center.

Key Synthetic Hurdles:

Stereocontrol: The simultaneous control of the relative and absolute stereochemistry of the substituents at C2 and C3 is a formidable task. The development of diastereoselective and enantioselective methods is crucial for accessing stereochemically pure isomers, which often exhibit vastly different biological activities.

Formation of Quaternary Centers: The construction of the gem-dimethyl group at the C2 position, which constitutes a quaternary carbon center, is inherently difficult due to steric hindrance. Many synthetic methods that are effective for the formation of tertiary centers are less efficient for creating quaternary centers. nih.gov

Ring Formation Strategies: The choice of the cyclization strategy is critical. While various methods exist for the synthesis of pyrrolidines, such as intramolecular cyclization of amino precursors or cycloaddition reactions, their application to the synthesis of highly substituted targets like this compound can be hampered by low yields and poor stereoselectivity. whiterose.ac.ukwhiterose.ac.uk

| Synthetic Challenge | Description | Key Considerations |

|---|---|---|

| Diastereoselectivity | Controlling the relative stereochemistry of the methyl groups at C2 and C3. | Choice of chiral auxiliaries, catalysts, and reaction conditions. |

| Enantioselectivity | Controlling the absolute stereochemistry of the chiral centers. | Use of chiral starting materials, asymmetric catalysts, or chiral resolving agents. |

| Quaternary Center Formation | Construction of the gem-dimethyl group at the C2 position. | Overcoming steric hindrance through specialized reagents and reaction conditions. |

| Ring Cyclization | Efficient formation of the five-membered pyrrolidine ring. | Selection of an appropriate intramolecular or intermolecular cyclization strategy. |

Methodological Advancements Driven by Pyrrolidine Alkaloid Synthetic Objectives

The synthetic challenges associated with constructing highly substituted pyrrolidine cores have spurred the development of innovative and powerful synthetic methodologies. These advancements are often driven by the desire to access complex natural products and their analogues in an efficient and stereocontrolled manner.

Notable Methodological Developments:

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, has revolutionized the synthesis of enantioenriched pyrrolidines. For instance, asymmetric [3+2] cycloaddition reactions between azomethine ylides and alkenes, catalyzed by chiral metal complexes, provide a direct route to highly functionalized pyrrolidines with excellent stereocontrol. acs.org

Multicomponent Reactions: One-pot multicomponent reactions that allow for the rapid assembly of complex molecules from simple starting materials have emerged as a powerful tool in pyrrolidine synthesis. These reactions offer high atom economy and operational simplicity, making them attractive for the generation of compound libraries for drug discovery.

Novel Cyclization Strategies: Researchers continue to develop novel intramolecular cyclization strategies that enable the construction of highly substituted pyrrolidine rings with high efficiency and stereoselectivity. These methods often involve the use of advanced catalytic systems or the strategic placement of functional groups in the acyclic precursor to facilitate the desired ring closure. whiterose.ac.uk

| Methodology | Description | Advantages |

|---|---|---|

| Asymmetric [3+2] Cycloaddition | A powerful method for the stereocontrolled synthesis of highly substituted pyrrolidines. | High stereoselectivity, access to complex structures. |

| Organocatalysis | The use of small organic molecules as catalysts for asymmetric pyrrolidine synthesis. | Metal-free, often milder reaction conditions. |

| Multicomponent Reactions | One-pot reactions that combine three or more starting materials to form a complex product. | High efficiency, atom economy, and diversity generation. |

| Intramolecular Aza-Michael Addition | A reliable method for the cyclization of amino-alkene precursors to form pyrrolidines. | Good control over ring size and substitution patterns. whiterose.ac.uk |

Chemical Synthesis of Pyrrolidine Derivatives for Structure-Property Relationship Studies

The systematic synthesis of a series of pyrrolidine derivatives, including those based on the this compound scaffold, is essential for establishing robust structure-property relationships (SPRs). SPR studies aim to understand how specific structural modifications influence the physicochemical and biological properties of a molecule.

Key Physicochemical Properties Influenced by Substitution:

Lipophilicity: The addition of methyl groups, as in this compound, generally increases the lipophilicity of a molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes.

Basicity (pKa): The electronic effects of the methyl groups can influence the basicity of the pyrrolidine nitrogen. This is a critical parameter for drug-receptor interactions, as it determines the ionization state of the molecule at physiological pH.

Conformational Rigidity: The gem-dimethyl group at C2 can introduce conformational constraints, leading to a more rigid structure. nih.gov This can pre-organize the molecule for binding to its biological target, potentially increasing its potency and selectivity.

By synthesizing a range of analogues with systematic variations in the substitution pattern of the pyrrolidine ring, chemists can correlate these structural changes with alterations in biological activity. This iterative process of synthesis and biological evaluation is fundamental to the optimization of lead compounds in drug discovery. The insights gained from such studies on derivatives of this compound could guide the design of more effective and safer therapeutic agents.

Q & A

How can researchers optimize the synthesis of 2,2,3-trimethylpyrrolidine to achieve high regioselectivity and yield?

Basic Research Question

To optimize synthesis, consider palladium-catalyzed cross-coupling reactions, which are effective for constructing substituted pyrrolidine frameworks. For example, Suzuki-Miyaura coupling (using boronic acids and Pd catalysts) can introduce methyl groups at specific positions. Ensure precise stoichiometric ratios of reagents (e.g., Pd(OAc)₂, TPPTS ligand, and Na₂CO₃) and controlled reaction conditions (e.g., 100°C in MeCN/water mixtures) to minimize side reactions . Additionally, computational modeling (e.g., DFT calculations) can predict regioselectivity trends by analyzing transition-state energies .

What analytical techniques are most effective for characterizing the stereochemistry of this compound?

Basic Research Question

Combine 1H/13C NMR with 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities. For instance, NOESY correlations can identify spatial proximity between methyl groups and adjacent protons. High-resolution mass spectrometry (HRMS) (e.g., exact mass analysis with ±0.0001 Da precision) confirms molecular composition . X-ray crystallography is definitive for absolute configuration determination, as demonstrated in related pyrrolidine derivatives .

How should researchers address contradictory data in reaction yields when using different catalytic systems for this compound synthesis?

Advanced Research Question

Contradictions often arise from ligand steric effects or solvent polarity. Systematically compare catalysts (e.g., Pd(OAc)₂ vs. Pd/C) under identical conditions. For example, Pd/C with H₂ in MeOH may favor hydrogenation over coupling, reducing yields in multi-step syntheses . Use control experiments (e.g., omitting ligands or varying solvents) to isolate variables. Kinetic studies (e.g., in situ IR monitoring) can track intermediate formation and identify rate-limiting steps .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Follow GHS guidelines for pyrrolidine derivatives:

- Use fume hoods and gloveboxes to prevent inhalation (P261) or skin contact (P280).

- Wear nitrile gloves , safety goggles , and flame-resistant lab coats (P210, P233).

- Store in airtight containers away from oxidizers (P403+P233).

Emergency measures: For spills, use inert absorbents (e.g., sand) and avoid water to prevent dispersion .

How can computational methods enhance the design of this compound derivatives for asymmetric catalysis?

Advanced Research Question

Density Functional Theory (DFT) predicts electronic and steric effects of substituents on catalytic activity. For example, calculate the energy barriers for transition states in enantioselective reactions. Molecular docking simulations can model interactions between the compound and chiral ligands (e.g., BINAP) to optimize stereocontrol . Validate predictions with experimental circular dichroism (CD) or enantioselective HPLC .

What strategies resolve low reproducibility in the catalytic hydrogenation of this compound precursors?

Advanced Research Question

Reproducibility issues may stem from catalyst poisoning or moisture sensitivity. Pre-treat catalysts (e.g., Pd/C) with H₂ to activate surfaces. Use anhydrous solvents (e.g., THF) and rigorously exclude oxygen via freeze-pump-thaw cycles. Monitor reaction progress with GC-MS or TLC to identify byproducts. For moisture-sensitive steps, employ Schlenk-line techniques .

How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

The geminal dimethyl groups at C2 create steric hindrance, slowing SN2 reactions. Electronic effects from the pyrrolidine ring’s nitrogen lone pairs enhance nucleophilicity at C3. Compare reactivity with less-hindered analogs (e.g., 2-methylpyrrolidine) using kinetic isotope effects (KIE) or Hammett plots. Computational Natural Bond Orbital (NBO) analysis quantifies charge distribution at reactive sites .

What are the best practices for storing this compound to prevent degradation?

Basic Research Question

Store under inert gas (N₂ or Ar) in amber glass vials at –20°C. Add stabilizers like BHT (0.1% w/w) to inhibit oxidation. Periodically test purity via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products. Avoid prolonged exposure to light or humidity .

How can researchers validate the biological activity of this compound derivatives without commercial assays?

Advanced Research Question

Develop custom enzyme inhibition assays (e.g., fluorometric or calorimetric) tailored to target proteins (e.g., kinases). Use SPR (Surface Plasmon Resonance) to measure binding affinities. For in vivo studies, employ zebrafish models for rapid toxicity and efficacy screening. Cross-validate results with molecular dynamics simulations to correlate activity with conformational flexibility .

What chromatographic techniques separate this compound diastereomers effectively?

Advanced Research Question

Use chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases. For polar derivatives, HILIC (Hydrophilic Interaction Chromatography) improves resolution. Optimize column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to reduce retention time variability. Confirm elution order via VCD (Vibrational Circular Dichroism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.